N,N-Dimethylethanolammonium propionate
Overview
Description
N,N-Dimethylethanolammonium propionate is a protic ionic liquid with the molecular formula C7H17NO3. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents. This compound is used in various scientific and industrial applications due to its versatile chemical nature.
Mechanism of Action
Target of Action
N,N-Dimethylethanolammonium propionate, also known as 2-(dimethylamino)ethan-1-ol; propanoic acid, is a complex compound with a variety of potential targets. It is known that similar compounds interact with various cellular and molecular structures, influencing their function and behavior .
Mode of Action
It is known that similar compounds can interact with their targets, causing changes in their structure and function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is an important consideration in its potential use .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylethanolammonium propionate can be synthesized by reacting dimethylethanolamine with propionic acid. The reaction is typically carried out in a round-bottom flask without the use of solvents. The mixture is stirred for approximately two hours while being cooled in an ice bath to control the reaction temperature. The product is then dried to remove any residual solvents .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylethanolammonium propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-Dimethylethanolammonium propionate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: This compound is employed in enzymatic reactions and as a medium for biological assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: This compound is used in the production of high-fructose corn syrup and other industrial processes
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylethanolammonium octanoate
- N,N-Dimethylethanolammonium acetate
- N,N-Dimethylethanolammonium butyrate
Uniqueness
N,N-Dimethylethanolammonium propionate stands out due to its specific combination of thermal stability, solubility, and reactivity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(dimethylamino)ethanol;propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C3H6O2/c1-5(2)3-4-6;1-2-3(4)5/h6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLUNFAUNAHQIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CN(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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